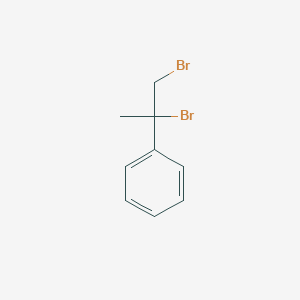
4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organotin compound that features a thiophene ring substituted with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the stannylation of a thiophene precursor. One common method is the reaction of 4-methyl-2,3-dihydrothiophene-1,1-dione with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or organometallic reagents can be used under conditions that promote the substitution of the stannyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organotin compounds and as a precursor for cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets through its stannyl and thiophene moieties. The stannyl group can participate in organometallic reactions, while the thiophene ring can engage in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
Uniqueness
4-Methyl-5-(tributylstannyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
31126-43-9 |
|---|---|
Molecular Formula |
C17H34O2SSn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tributyl-(4-methyl-1,1-dioxo-2,3-dihydrothiophen-5-yl)stannane |
InChI |
InChI=1S/C5H7O2S.3C4H9.Sn/c1-5-2-3-8(6,7)4-5;3*1-3-4-2;/h2-3H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WLRIUCKAERDMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(CCS1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


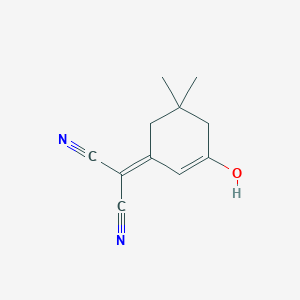
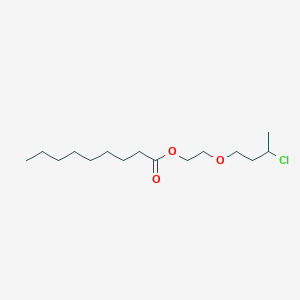
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
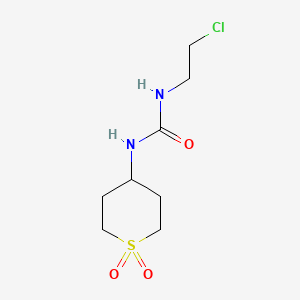
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

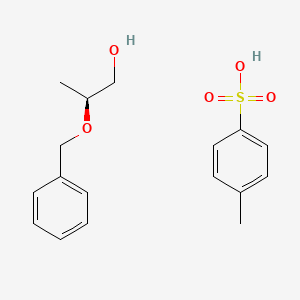

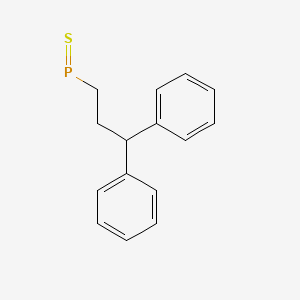
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

